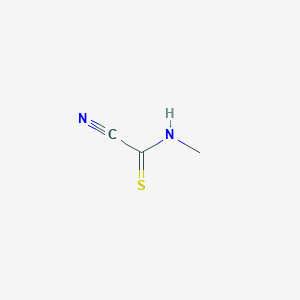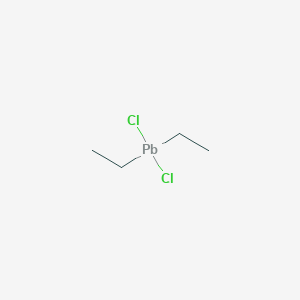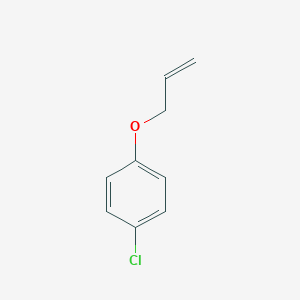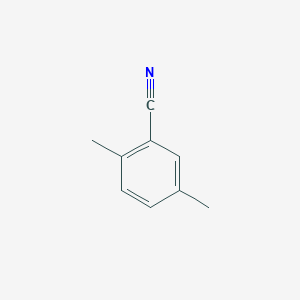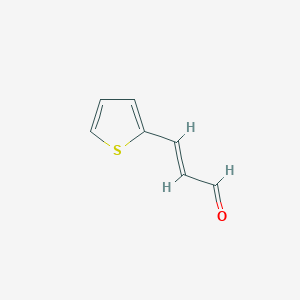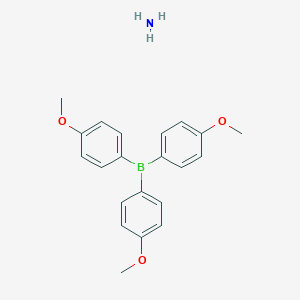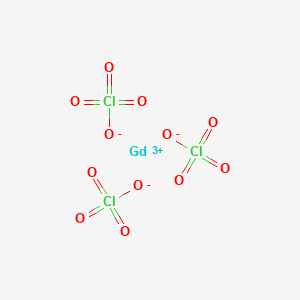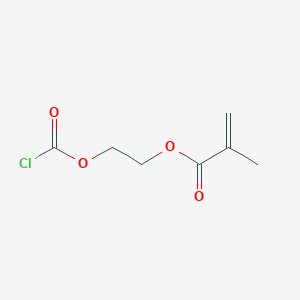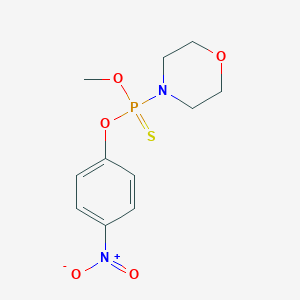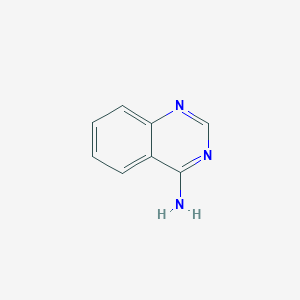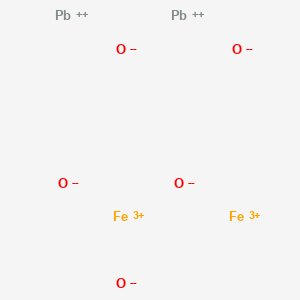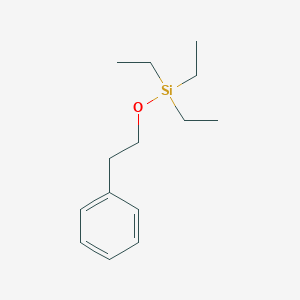
Silane, triethyl(2-phenylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanes are a class of chemical compounds that have found wide applications in various fields of science and technology. Silane, triethyl(2-phenylethoxy)- is a specific silane compound that has gained attention due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of silane, triethyl(2-phenylethoxy)- is not fully understood. However, it is believed that it acts as a surface modifier by forming a covalent bond with the surface of the material, which improves its adhesion and wettability. It can also act as a crosslinking agent by reacting with the functional groups on the polymer chains, which improves the mechanical properties of the material.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of silane, triethyl(2-phenylethoxy)-. However, it is believed to be relatively non-toxic and non-carcinogenic. It has been reported to cause skin irritation and sensitization in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, triethyl(2-phenylethoxy)- has several advantages for lab experiments. It is relatively easy to synthesize and handle, and it can be used in a wide range of applications. However, it has some limitations, including its cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for the research and development of silane, triethyl(2-phenylethoxy)-. Some of the potential areas of research include:
1. Development of new synthesis methods for silane, triethyl(2-phenylethoxy)- that are more efficient and cost-effective.
2. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of biomedicine, including drug delivery and tissue engineering.
3. Exploration of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of energy, including the development of new materials for solar cells and batteries.
4. Investigation of the potential applications of silane, triethyl(2-phenylethoxy)- in the field of environmental science, including the development of new materials for water treatment and pollution control.
Conclusion:
Silane, triethyl(2-phenylethoxy)- is a unique silane compound that has potential applications in various fields of science and technology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to new materials and technologies that could have significant impacts on various aspects of modern society.
Synthesemethoden
Silane, triethyl(2-phenylethoxy)- can be synthesized through a variety of methods, including hydrosilylation, Grignard reaction, and reduction of the corresponding siloxane. One of the most commonly used methods is hydrosilylation, which involves the reaction of an alkene with a silane in the presence of a catalyst. For example, the reaction of 2-phenylethene with triethylsilane in the presence of a platinum catalyst can yield silane, triethyl(2-phenylethoxy)-.
Wissenschaftliche Forschungsanwendungen
Silane, triethyl(2-phenylethoxy)- has been extensively studied for its potential applications in various fields of science and technology. It has been used as a surface modifier for various materials, including glass, ceramics, and polymers. It has also been used as a coupling agent for the preparation of composites and as a crosslinking agent for the modification of polymeric materials. Furthermore, it has been investigated for its potential applications in the field of nanotechnology, including the preparation of nanocomposites and the functionalization of nanoparticles.
Eigenschaften
CAS-Nummer |
14629-62-0 |
|---|---|
Produktname |
Silane, triethyl(2-phenylethoxy)- |
Molekularformel |
C14H24OSi |
Molekulargewicht |
236.42 g/mol |
IUPAC-Name |
triethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI-Schlüssel |
AAPVZORGFHHGSB-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Kanonische SMILES |
CC[Si](CC)(CC)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





